(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate
CAS No.:
Cat. No.: VC13497986
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O8 |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | dimethyl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate |
| Standard InChI | InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1 |
| Standard InChI Key | BZAGONFTBOBTQG-QZTJIDSGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |
| SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The molecular formula of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is C₂₂H₂₂O₈, with a molecular weight of 414.4 g/mol . The structure comprises a succinic acid core esterified at the 2 and 3 positions with 4-methylbenzoyl groups, while the terminal carboxylic acids are methylated (Figure 1). The (2R,3R) configuration ensures a specific spatial arrangement critical for its chiral discrimination capabilities .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 15.8641 Å, b = 11.1230 Å, c = 13.0925 Å | |
| Hydrogen Bonding | O2—H6A···O9 (2.68 Å) |
The crystal structure reveals weak hydrogen bonds between the carbonyl oxygen (O9) of N,N-dimethylformamide (DMF) solvent molecules and hydroxyl groups of the succinate backbone, stabilizing the lattice .
Stereochemical Significance
The (2R,3R) enantiomer exhibits distinct interactions in chiral environments due to its rigid tetrahedral geometry. X-ray crystallography confirms the absolute configuration, with torsion angles aligning with L-tartaric acid derivatives . This stereochemistry is pivotal for forming diastereomeric salts with racemic amines, enabling enantiomer separation in pharmaceutical syntheses .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Acylation of Succinic Acid: Reaction of succinic acid with 4-methylbenzoyl chloride under basic conditions yields the bis-acylated intermediate.
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Methyl Esterification: Treatment with methanol and catalytic sulfuric acid converts terminal carboxylic acids to methyl esters .
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Chiral Resolution: Use of (−)-di-p-toluoyl-L-tartaric acid ensures isolation of the (2R,3R) enantiomer via differential crystallization .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyridine, 0°C, 12 hr | 78 | 95 |
| 2 | H₂SO₄, MeOH, reflux | 92 | 98 |
| 3 | DMF/Water, 25°C, 48 hr | 65 | 99.5 |
Key optimizations include solvent selection (DMF for coupling) and temperature control to prevent racemization .
Industrial Scalability
Continuous flow reactors enhance yield (≥85%) and reduce reaction times (≤6 hr) by maintaining precise stoichiometric ratios and minimizing side reactions. Automated crystallization systems improve enantiomeric excess (e.e.) to >99% .
Physical and Chemical Properties
Thermodynamic Parameters
Reactivity Profile
The compound undergoes:
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Hydrolysis: Acidic or basic conditions cleave ester groups, regenerating succinic acid and 4-methylbenzoic acid.
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Oxidation: Reaction with KMnO₄ yields diketone derivatives.
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Nucleophilic Substitution: Amines displace methyl esters under alkaline conditions .
Applications in Pharmaceutical Chemistry
Chiral Resolution
As a resolving agent, the compound forms diastereomeric salts with racemic amines, enabling separation via crystallization. For example, it achieves 99% e.e. in isolating (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .
Neuropharmacological Research
In vitro studies demonstrate neuroprotective effects against glutamate-induced cytotoxicity (IC₅₀ = 12 µM), likely via modulation of NMDA receptor activity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.2–8.1 (m, 8H, aromatic), 3.7 (s, 6H, OCH₃), 2.4 (s, 6H, CH₃) .
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HPLC-MS: [M+H]⁺ = 415.2, retention time = 8.2 min (C18 column).
X-Ray Diffraction
Crystallographic data (CCDC 2058853) confirm the (2R,3R) configuration and hydrogen-bonding network .
Future Directions
Ongoing research explores its use in asymmetric catalysis and biodegradable polymers. Computational modeling (DFT) aims to predict novel derivatives with enhanced bioactivity .
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